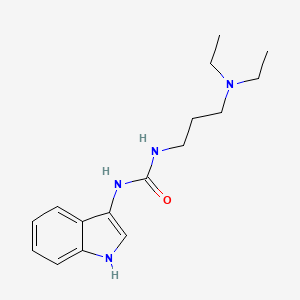
1-(3-(diethylamino)propyl)-3-(1H-indol-3-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-(diethylamino)propyl)-3-(1H-indol-3-yl)urea, commonly known as DEAIU, is a chemical compound that belongs to the class of indole-based compounds. This compound has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience.
Wirkmechanismus
The exact mechanism of action of DEAIU is not fully understood. However, several research studies have suggested that DEAIU may exert its pharmacological effects by modulating the activity of various neurotransmitters and ion channels in the central nervous system. Additionally, DEAIU has been shown to inhibit the activity of various enzymes and signaling pathways that are involved in the development and progression of cancer.
Biochemical and Physiological Effects
DEAIU has been shown to exhibit various biochemical and physiological effects. For instance, DEAIU has been reported to increase the levels of various neurotransmitters, including dopamine and serotonin, in the brain. Additionally, DEAIU has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in animal models of inflammation. Furthermore, DEAIU has been shown to induce apoptosis and inhibit the proliferation of cancer cells in vitro and in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
DEAIU offers several advantages for laboratory experiments. For instance, DEAIU is readily available and can be synthesized using simple and cost-effective methods. Additionally, DEAIU exhibits high stability and can be stored for extended periods without significant degradation. However, DEAIU also has some limitations for laboratory experiments. For instance, DEAIU exhibits poor solubility in water, which may limit its use in some experimental setups. Furthermore, the exact mechanism of action of DEAIU is not fully understood, which may hinder its application in some research studies.
Zukünftige Richtungen
DEAIU offers several promising directions for future research. For instance, further studies are needed to elucidate the exact mechanism of action of DEAIU and its potential applications in various fields, including neuroscience and oncology. Additionally, further modifications of the chemical structure of DEAIU may lead to the development of more potent and selective analogs with improved pharmacological properties. Furthermore, the potential use of DEAIU as a tool for studying the role of various neurotransmitters and ion channels in the central nervous system warrants further investigation.
Conclusion
In conclusion, DEAIU is a promising compound with potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. The synthesis of DEAIU is relatively simple and cost-effective, and the compound exhibits a wide range of pharmacological activities. Further research is needed to elucidate the exact mechanism of action of DEAIU and its potential applications in various fields.
Synthesemethoden
The synthesis of DEAIU involves the reaction of 1H-indole-3-carboxylic acid with diethylamine and isocyanate. This reaction results in the formation of DEAIU as a white crystalline solid. The synthesis of DEAIU has been reported in various research studies, and different modifications have been made to optimize the yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
DEAIU has been extensively studied for its potential applications in medicinal chemistry and pharmacology. Several research studies have reported that DEAIU exhibits a wide range of pharmacological activities, including anticonvulsant, anticancer, and anti-inflammatory properties. Furthermore, DEAIU has been shown to possess potent analgesic effects, making it a promising candidate for the development of novel pain-relieving drugs.
Eigenschaften
IUPAC Name |
1-[3-(diethylamino)propyl]-3-(1H-indol-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O/c1-3-20(4-2)11-7-10-17-16(21)19-15-12-18-14-9-6-5-8-13(14)15/h5-6,8-9,12,18H,3-4,7,10-11H2,1-2H3,(H2,17,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNOKZYDJLSXNJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCNC(=O)NC1=CNC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(diethylamino)propyl)-3-(1H-indol-3-yl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

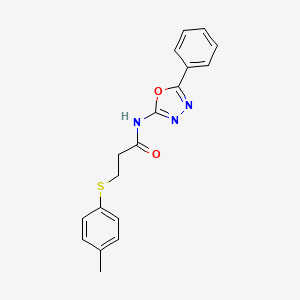

![N-(2,5-dimethoxyphenyl)-2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2829053.png)
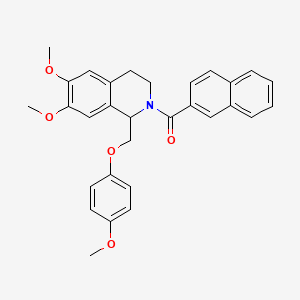
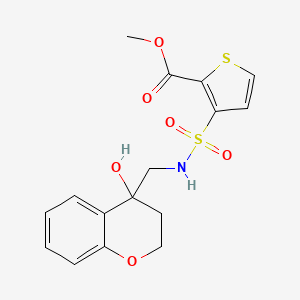
![[3-(4-Bromophenoxy)propyl]methylamine oxalate](/img/structure/B2829058.png)
![2-(7-Fluoro-2-oxo-2,3-dihydrobenzo[d]imidazol-1-yl)acetic acid](/img/structure/B2829059.png)
![N-[2-[1-[2-(4-methylphenoxy)ethyl]benzimidazol-2-yl]ethyl]furan-2-carboxamide](/img/structure/B2829060.png)
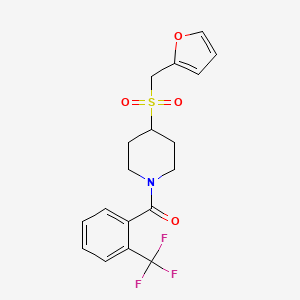
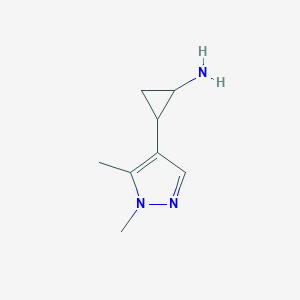
![1-[3-(Trifluoromethyl)phenyl]ethane-1-thiol](/img/structure/B2829064.png)
![1-[4-Benzenesulfonyl-2-(3-nitrophenyl)oxazol-5-yl]piperidine](/img/structure/B2829065.png)

![2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2829069.png)